(S)-Nisoldipine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103573-38-2 |
|---|---|
Molecular Formula |
C5H11NO3 |
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/t18-/m0/s1 |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Stereoselective Synthesis and Chiral Resolution of Nisoldipine Enantiomers
Chemical Synthesis Pathways for Nisoldipine (B1678946) Precursors and Derivatives
Preparation of Isobutyl Acetoacetate (B1235776) Intermediate
Isobutyl acetoacetate is a key intermediate in the synthesis of Nisoldipine. google.comnih.govontosight.ai It is an ester formed from the reaction of acetoacetic acid and isobutanol. ontosight.aicymitquimica.com The synthesis of isobutyl acetoacetate can be achieved through the esterification of acetoacetic acid with isobutanol, often catalyzed by an acid such as sulfuric acid. ontosight.ai Another method involves the reaction of methyl isobutyl ether with diketene (B1670635) in the presence of methylamine (B109427). google.com
A reported synthesis method for isobutyl acetoacetate involves adding methyl isobutyl ether and methylamine to a reaction vessel, heating the mixture, and then dropwise adding diketene while maintaining the temperature. google.com After the addition and reflux, the mixture is cooled, washed with a salt solution, dehydrated, and distilled to obtain isobutyl acetoacetate. google.com Isobutyl acetoacetate is described as a colorless liquid with a fruity taste and sweet, fruity odor. nih.gov It is soluble in organic solvents like ethanol (B145695) and ether but has limited water solubility. cymitquimica.com
Table 1: Properties of Isobutyl Acetoacetate
| Property | Value | Source |
| Molecular Formula | C8H14O3 | nih.govcymitquimica.comsigmaaldrich.com |
| Molecular Weight | 158.19 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 7779-75-1 | cymitquimica.comsigmaaldrich.comthegoodscentscompany.com |
| Appearance | Colorless liquid | nih.gov |
| Odor | Sweet, fruity odor of brandy | nih.gov |
| Boiling Point | 196.00 °C @ 760.00 mm Hg or 100 °C/22 mmHg | nih.govsigmaaldrich.com |
| Density | 0.98 g/mL at 25 °C | sigmaaldrich.com |
| Solubility | Soluble in organic solvents, limited in water | cymitquimica.com |
| PubChem CID | 522677 | nih.govthegoodscentscompany.com |
Condensation and Cyclization Reactions in Nisoldipine Synthesis
The core structure of Nisoldipine, the 1,4-dihydropyridine (B1200194) ring, is typically formed through a Hantzsch condensation reaction. acs.orgresearchgate.netderpharmachemica.com This reaction involves the condensation of an aldehyde (specifically 2-nitrobenzaldehyde), a β-keto ester (methyl acetoacetate), and an enamine (formed from isobutyl acetoacetate and ammonia (B1221849) or ammonium (B1175870) acetate). derpharmachemica.comgoogle.com
In a typical Hantzsch synthesis for dihydropyridines, the reaction can be a one-pot multicomponent process involving the aldehyde, β-keto ester, and ammonium acetate (B1210297) or ammonia. acs.orgderpharmachemica.com For Nisoldipine, this involves 2-nitrobenzaldehyde (B1664092), methyl acetoacetate, and the enamine derived from isobutyl acetoacetate. google.com However, a single-step process using these components can lead to the formation of undesired by-products, necessitating extensive purification. google.com
An alternative approach involves a two-step process to reduce by-product formation. google.com The first step is a Knoevenagel condensation between 2-nitrobenzaldehyde and methyl acetoacetate to form a benzylidene intermediate. google.com The second step involves the cyclocondensation of this intermediate with the enamine derived from isobutyl acetoacetate. google.com
Improved Processes for Purity Enhancement and By-product Reduction
Improving the purity of Nisoldipine synthesized via the Hantzsch reaction is crucial due to the formation of various by-products, including the pyridine (B92270) analog and other dihydropyridine (B1217469) derivatives with incorrect ester functionalities. researchgate.netresearchgate.net Traditional methods often involve repeated crystallization and chromatographic purification, which may not always yield the desired high purity. google.com
Improved processes focus on modifying the reaction conditions or using a multi-step approach to minimize side reactions. google.com One improved process involves the cyclocondensation of the benzylidene intermediate (from 2-nitrobenzaldehyde and methyl acetoacetate) with 3-aminocrotonic acid isobutyl ester (the enamine from isobutyl acetoacetate) in the presence of a mixture of water-immiscible and aprotic organic solvents. google.com This method aims to avoid by-product formation associated with the one-pot Hantzsch synthesis and facilitate the recovery of high-purity Nisoldipine. google.com Using specific solvent mixtures, such as toluene (B28343) and an ether (e.g., ethylene (B1197577) glycol ether), and controlling the reaction temperature can lead to improved yields and purity. google.com
Chiral resolution techniques are employed to separate the racemic Nisoldipine into its individual enantiomers, (R)-Nisoldipine and (S)-Nisoldipine. Various chromatographic methods, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, have been developed for this purpose. researchgate.netnih.govdaicelchiral.comingentaconnect.comtandfonline.comresearchgate.net Chiral columns like Chiralcel OD-H and Chiralpak AD-H have been successfully used for the enantioseparation of Nisoldipine. researchgate.netnih.govingentaconnect.com Mobile phase composition, flow rate, and column temperature are critical parameters optimized for effective separation. daicelchiral.comingentaconnect.com For instance, a mixture of n-hexane and ethanol has been used with a Chiralcel OD-H column, while a mixture of n-hexane and isopropanol (B130326) has been used with a Chiralpak AD-H column. researchgate.netnih.govingentaconnect.com The effectiveness of chiral selectors, such as sulfobutyl ether-beta-cyclodextrin (SBE-beta-CD), in enantioseparation has also been investigated. researchgate.net
Table 2: Examples of Chiral Separation Conditions for Nisoldipine Enantiomers by HPLC
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection | Elution Order (R/S or +/-) | Resolution Factor | Source |
| Chiralcel OD-H | Hexane-ethanol (97.5:2.5, v/v) | Not specified | Not specified | Diode array | (+)/(-) | Not specified | researchgate.netnih.gov |
| CHIRALPAK AD-H | n-hexane-isopropanol (96:4) | 0.7 | Room temperature | UV 240 nm | R/S | 1.6 | ingentaconnect.com |
| CHIRALCEL OD-H | n-hexane / 2-propanol / diethylamine (B46881) = 90 / 10 / 0.1 | 1.0 | 25 | UV-VIS 254 nm | Not specified | 4.02 | daicelchiral.com |
Note: The elution order (+)/(-) in researchgate.netnih.gov corresponds to (R)/(S) respectively, as indicated by the accumulation of the (+)-enantiomer in pharmacokinetic studies of the racemate.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. Applying these principles to the synthesis of this compound involves exploring more environmentally friendly reagents, solvents, and reaction conditions.
Research into green chemistry approaches for dihydropyridine synthesis, including Nisoldipine, has focused on developing catalyst-free or solvent-free multicomponent reactions. acs.orgtandfonline.com The Hantzsch reaction, being a multicomponent reaction, is amenable to green chemistry modifications. acs.orgderpharmachemica.comtandfonline.com For example, catalyst-free Hantzsch reactions in the absence of solvents have been explored for the synthesis of dihydropyridine derivatives, including those structurally related to Nisoldipine. acs.org These methods often involve the condensation of aldehydes, β-keto esters, and ammonium acetate under milder conditions. acs.orgtandfonline.com
While specific green chemistry routes solely focused on the stereoselective synthesis of this compound are less extensively documented compared to the racemic mixture or general dihydropyridine synthesis, the principles of using less hazardous substances, minimizing waste, and improving energy efficiency are relevant to developing more sustainable processes for obtaining pure this compound. This could involve exploring biocatalytic approaches for stereoselective synthesis or resolution, using alternative green solvents, or developing more efficient separation techniques that reduce solvent consumption and waste.
Molecular and Cellular Pharmacology of S Nisoldipine
Mechanistic Insights into L-type Voltage-Gated Calcium Channel Modulation
The interaction of (S)-Nisoldipine with L-type calcium channels involves specific binding characteristics and influences the functional state of the channel, thereby controlling calcium entry into cells.
Binding Site Characteristics and Receptor Interactions
This compound, as a dihydropyridine (B1217469), binds to a specific receptor site on the pore-forming alpha 1 subunit of the L-type calcium channel. researchgate.netnih.govresearchgate.netccjm.orgpsu.edu This binding site is distinct from those of other classes of calcium channel blockers like verapamil (B1683045) and diltiazem. ccjm.orgoup.com Research suggests the dihydropyridine binding site is located in close proximity to the extracellular surface of the cell membrane and resides within a hydrophobic pocket formed by specific amino acid residues on the alpha 1 subunit, such as Phe1129, Ile1173, Phe1176, Met1177, and Met1509 in CaV1.2 channels. psu.edurupress.orgrsc.org The binding involves interactions such as aryl-aryl interactions with residues like Phe1129 or Tyr1508. rsc.org Calcium ions themselves can allosterically modulate the high-affinity binding of dihydropyridines to the L-type calcium channel pore. nih.govresearchgate.net
Stabilization of Inactive Channel Conformations
A key aspect of this compound's mechanism of action is its ability to preferentially bind to and stabilize the inactive conformation of the L-type calcium channel. drugbank.comnih.govselleckchem.com This state-dependent binding means that the affinity of this compound for the channel is significantly higher when the channel is in a depolarized or inactivated state compared to its resting state. researchgate.netpsu.eduahajournals.orgfrontiersin.org This preferential binding to the inactivated state contributes to the voltage-dependent block observed with dihydropyridines, where block is more pronounced at more depolarized membrane potentials. psu.eduahajournals.org By stabilizing the inactive state, this compound reduces the availability of functional channels for calcium influx.
Influence on Calcium Influx Across Cell Membranes
The binding of this compound to the L-type calcium channel and the subsequent stabilization of its inactive conformation directly leads to the inhibition of transmembrane influx of calcium ions into cells. drugbank.compatsnap.comnih.govselleckchem.comdrugs.comnih.govmedchemexpress.comcaymanchem.commims.com This reduction in intracellular calcium concentration is the primary mechanism by which this compound exerts its pharmacological effects, particularly in smooth muscle cells where contraction is highly dependent on extracellular calcium entry. drugbank.compatsnap.comnih.govdrugs.commims.comfda.govfda.gov
Ion Channel Subtype Specificity and Isoform Differential Activity
This compound exhibits selectivity in its modulation of L-type calcium channels across different tissue types, demonstrating a differential activity between vascular and cardiac muscle.
Modulation of Vascular Smooth Muscle L-type Calcium Channels
This compound demonstrates a higher potency and selectivity for L-type calcium channels in vascular smooth muscle compared to cardiac muscle. patsnap.comselleckchem.comdrugs.comccjm.orgoup.comfrontiersin.orgmims.comfda.govfda.gov This vascular selectivity is a hallmark of many dihydropyridine calcium channel blockers. ccjm.orgoup.com By inhibiting calcium influx into vascular smooth muscle cells, this compound reduces intracellular calcium levels, leading to the relaxation of these muscles, vasodilation, and a decrease in peripheral vascular resistance. drugbank.compatsnap.comnih.govselleckchem.comdrugs.comnih.govmedchemexpress.comcaymanchem.commims.comfda.govfda.gov This effect is particularly pronounced in arterial smooth muscle. selleckchem.com
Data illustrating the differential potency can be observed in studies comparing the concentrations required to inhibit contractile activity in vascular versus cardiac tissues. For instance, studies have shown significantly lower IC50 values for nisoldipine (B1678946) in vascular preparations (e.g., coronary artery, mammary artery) compared to cardiac preparations (e.g., myocardium). frontiersin.org
| Tissue Type | Effect Measured | IC50 or Kd Value (approximate) | Reference |
|---|---|---|---|
| Rat Ventricular Membranes | Calcium Channel Binding | 0.04 nM | caymanchem.com |
| Rabbit Coronary Arteries | Acetylcholine Contraction | 0.03 nM | caymanchem.com |
| Human Coronary Artery | Contractile Activity | Lower IC50 | frontiersin.org |
| Human Internal Mammary Artery | Contractile Activity | Lower IC50 | frontiersin.org |
| Human Myocardium | Contractile Activity | Much Higher IC50 | frontiersin.org |
| Guinea-pig Ventricular Myocytes | IKr Inhibition | 23 μM | selleckchem.com |
| Guinea-pig Ventricular Myocytes | IKs Inhibition | 40 μM | selleckchem.com |
Effects on Cardiac Muscle L-type Calcium Channels
While this compound does modulate L-type calcium channels in cardiac muscle, its effects are generally less potent compared to its actions on vascular smooth muscle. patsnap.comdrugs.comoup.commims.comfda.govfda.gov In vitro studies may demonstrate negative inotropic (decreased contractility) and chronotropic (decreased heart rate) effects at higher concentrations. drugs.comnih.govfda.govfda.gov However, in intact animals and humans, these direct cardiac effects are often less apparent at therapeutic doses due to reflex sympathetic counter-regulation in response to vasodilation. nih.govfda.govfda.gov The significant vascular selectivity of this compound contributes to its profile as a potent vasodilator with less pronounced direct cardiac depression compared to some other classes of calcium channel blockers. patsnap.comccjm.orgoup.com
Interaction with Specific Alpha-1 Subunit Isoforms (e.g., α1C-a vs. α1C-b)
L-type calcium channels are composed of several subunits, including the pore-forming alpha-1 (α1) subunit, which is the primary target for dihydropyridine calcium channel blockers like Nisoldipine. drugbank.comuniprot.org The α1C subunit, encoded by the CACNA1C gene, exists in various splice variants, including the cardiac isoform (α1C-a) and the vascular isoform (α1C-b). nih.govresearchgate.netresearchgate.net
Research utilizing recombinant L-type Ca2+ channels expressed in cell lines, such as Chinese hamster ovary (CHO) cells, has investigated the differential sensitivity of these isoforms to dihydropyridines. Studies comparing the effects of neutral dihydropyridines, including Nisoldipine, on CHO cells expressing either the α1C-a (cardiac) or α1C-b (vascular) subunit have shown that Nisoldipine is a more potent inhibitor of the α1C-b subunit compared to the α1C-a subunit. nih.govresearchgate.netresearchgate.netsigmaaldrich.com This difference in potency is more pronounced at hyperpolarized holding potentials. nih.govresearchgate.net Binding experiments using radiolabeled dihydropyridines have corroborated these findings, demonstrating a higher affinity of neutral dihydropyridines for the α1C-b subunit than for the α1C-a subunit. nih.govresearchgate.net
This isoform selectivity is considered a contributing factor to the observed vascular selectivity of Nisoldipine, meaning it has a greater effect on smooth muscle cells in blood vessels than on cardiac muscle cells. fda.govoup.comsigmaaldrich.comnih.gov
Comparative Analysis with Other Dihydropyridines' Channel Selectivity
Dihydropyridine calcium channel blockers, as a class, are known for their greater selectivity for vascular smooth muscle over myocardial tissue when compared to non-dihydropyridine calcium channel blockers like verapamil and diltiazem. oup.comohsu.edu Within the dihydropyridine class, there are variations in the degree of this vascular selectivity.
Studies comparing the actions of different dihydropyridines have indicated that Nisoldipine exhibits a high degree of vascular selectivity. oup.comsigmaaldrich.comnih.gov For instance, comparisons in isolated artery and myocardial preparations have shown a potency sequence for Nisoldipine favoring coronary and mammary arteries significantly over myocardium. nih.gov This contrasts with other dihydropyridines like Nifedipine, which may show a more equivalent potency between coronary and mammary arteries compared to myocardium. nih.gov Some reports suggest Nisoldipine is considerably more vascular selective than Nifedipine and Amlodipine (B1666008). oup.com This enhanced vascular selectivity of Nisoldipine is likely linked, at least in part, to its differential affinity for the α1C-b (vascular) versus α1C-a (cardiac) L-type calcium channel subunit isoforms. researchgate.netnih.gov
Interaction with Non-Calcium Channel Molecular Targets
While the primary mechanism of action of this compound involves L-type calcium channel blockade, research has explored its potential interactions with other molecular targets, including various ion channels and enzymes.
Modulation of Potassium Channels (IKr, IKs)
Studies have investigated the effects of Nisoldipine on cardiac potassium currents, specifically the rapidly activating delayed-rectifier potassium current (IKr) and the slowly activating delayed-rectifier potassium current (IKs). These currents play crucial roles in cardiac repolarization. u-szeged.huresearchgate.net
In isolated guinea-pig ventricular myocytes, Nisoldipine has been shown to inhibit both IKr and IKs. researchgate.netnih.gov The inhibition is concentration-dependent, with estimated IC50 values in the micromolar range for both currents. researchgate.net For IKr, an IC50 of 23 µM has been reported, while for IKs, the IC50 was estimated to be 40 µM. researchgate.net Nisoldipine also showed weak inhibitory effects on the inwardly rectifying potassium current (IK1). researchgate.net
It is important to note that compared to its potency in blocking L-type calcium channels, Nisoldipine is significantly less selective for these delayed-rectifier potassium channels. researchgate.net Estimates suggest Nisoldipine is approximately 30 times less selective for delayed-rectifier K+ channels than for L-type Ca2+ channels in fully polarized guinea-pig ventricular myocytes. researchgate.net
Enzyme Interactions (e.g., Human Serum Paraoxonase 1)
Based on the available search results, specific detailed research findings on the direct interaction of this compound with enzymes such as Human Serum Paraoxonase 1 are not readily found within the scope of this review.
Interactions with Other Intracellular Pathways (e.g., PARP-1)
Based on the available search results, specific detailed research findings on the direct interaction of this compound with other intracellular pathways, such as PARP-1, are not readily found within the scope of this review.
Structure Activity Relationships Sar and Stereochemical Influence
Impact of Absolute Configuration on Pharmacological Activity
The absolute configuration at the C4 position of the dihydropyridine (B1217469) ring is a crucial determinant of pharmacological activity. For nisoldipine (B1678946), the (+)-enantiomer, which corresponds to the (S) configuration, is the pharmacologically more active form. capes.gov.brcore.ac.uk In fact, after oral administration of the racemic mixture, the plasma concentration of the more active (+)-nisoldipine is significantly higher, approximately six times that of the inactive (-)-nisoldipine enantiomer. nih.govfda.gov This stereoselectivity is a common feature among dihydropyridine calcium channel antagonists, where one enantiomer can be 3- to 1000-fold more potent than the other in blocking L-type Ca2+ channels. researchgate.net In some instances, the enantiomers can even exhibit opposing actions, with one acting as a calcium channel antagonist and the other as an agonist. mdpi.commdpi.com
Correlation between Stereochemistry and Receptor Binding Affinity
The differential pharmacological activity between enantiomers is directly linked to their binding affinity for the target receptor, in this case, the L-type calcium channel. The (S)-enantiomer of dihydropyridines generally exhibits a significantly higher affinity for the receptor binding site. For a related compound, the (S)-enantiomer was found to be approximately 19 times more potent in rat cardiac membrane and 12 times more potent in cerebral cortex membrane binding assays compared to the (R)-enantiomer. researchgate.net This highlights the stereoselective nature of the interaction between the drug molecule and the chiral environment of the receptor. psu.edu The binding of nisoldipine to its receptor site is a reversible process. fda.gov
Table 1: Comparative Receptor Binding Affinity of Dihydropyridine Enantiomers This table is illustrative and based on general findings for dihydropyridines, as specific binding affinity data for (S)-Nisoldipine versus (R)-Nisoldipine was not available in the search results.
| Enantiomer | Tissue | Relative Potency |
| (S)-enantiomer | Rat Cardiac Membrane | ~19x higher than (R)-enantiomer |
| (S)-enantiomer | Rat Cerebral Cortex Membrane | ~12x higher than (R)-enantiomer |
Data based on findings for a related dihydropyridine compound. researchgate.net
Substituent Effects on Calcium Channel Modulation Potency
The potency of this compound as a calcium channel modulator is influenced by the nature and position of substituents on its chemical structure. The core structure of nisoldipine is a 1,4-dihydropyridine (B1200194) ring substituted with methyl groups at positions 2 and 6, a methoxycarbonyl group at position 3, an isobutoxycarbonyl group at position 5, and a 2-nitrophenyl group at position 4. nih.gov
Studies on a series of related compounds have shown that the nature and position of the substituent on the phenyl ring significantly impact both pharmacological activity and radioligand binding affinity. nih.gov While an unsubstituted aryl ring is a basic requirement, appropriate substitution is necessary for potent calcium channel blocking effects. uchile.cl For instance, modifications to the ester groups can also influence the activity, albeit to a lesser extent in most cases. nih.gov
Conformational Analysis and Bioactive Conformations of this compound
The three-dimensional conformation of this compound is critical for its interaction with the calcium channel. The puckering of the 1,4-dihydropyridine ring is dependent on the nature and position of the phenyl ring substituent and the rotational position of the two rings relative to each other. nih.gov The diversity of these 3-D conformations is a key determinant of the molecule's physicochemical properties. acs.org
For dihydropyridines in general, increased planarity of the 1,4-dihydropyridine ring has been correlated with higher pharmacological activity. nih.gov The specific conformation that binds to the receptor is known as the bioactive conformation. Spectroscopic studies, including three-dimensional and synchronous fluorescence, have indicated that the interaction of nisoldipine with proteins like human serum albumin can induce conformational changes in the protein. researchgate.net While these studies provide insights into drug-protein interactions, the precise bioactive conformation of this compound at the calcium channel receptor remains an area of active research.
Mechanistic Metabolism and Stereoselective Biotransformation
Identification of Key Metabolic Pathways in Preclinical Models
Preclinical studies in various animal models, including rats, dogs, and monkeys, as well as in human subjects, have elucidated the primary metabolic pathways of nisoldipine (B1678946). nih.gov These studies have consistently shown that nisoldipine is extensively metabolized, with very little of the unchanged drug found in urine or bile. nih.govnih.gov
A major biotransformation pathway for nisoldipine is the hydroxylation of the isobutyl ester side chain. fda.govnih.govdrugs.comdrugbank.comfda.gov This reaction introduces a hydroxyl group to the isobutyl portion of the molecule, leading to the formation of a hydroxylated derivative. fda.govnih.govdrugs.comdrugbank.comfda.gov This metabolite is significant as it is present in plasma at concentrations comparable to the parent compound and is considered the only active metabolite, although it possesses only about 10% of the pharmacological activity of the parent drug. fda.govnih.govdrugs.comdrugbank.comfda.gov
Another critical metabolic step is the dehydrogenation of the 1,4-dihydropyridine (B1200194) ring. nih.govnih.govnih.gov This oxidation reaction converts the dihydropyridine (B1217469) core into its corresponding pyridine (B92270) analogue. nih.govresearchgate.net This transformation is a common metabolic route for dihydropyridine calcium channel blockers and results in a loss of pharmacological activity. researchgate.net The exposure of some 1,4-dihydropyridines to light can also catalyze the oxidation of the dihydropyridine ring. researchgate.net
Ester hydrolysis, or the cleavage of the ester bonds, is also a recognized metabolic pathway for nisoldipine. nih.govnih.govresearchgate.net This process can occur at either the methyl or isobutyl ester groups, leading to the formation of corresponding carboxylic acid metabolites. nih.gov Studies on similar dihydropyridines, such as nitrendipine, have also highlighted hydrolysis as a key degradation pathway. researchgate.netuchile.cl
In addition to these primary pathways, other minor biotransformation reactions have been identified, including the hydroxylation of one of the methyl groups at the 2- or 6-position of the dihydropyridine ring, followed by oxidation to a carboxylic acid, and the reduction of the aromatic nitro group. nih.gov Glucuronidation represents a phase II conjugation reaction. nih.govnih.gov
Dehydrogenation of the Dihydropyridine Ring
Role of Cytochrome P450 Enzymes in (S)-Nisoldipine Metabolism
The metabolism of this compound is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily located in the liver that are responsible for the metabolism of a vast array of foreign compounds. fda.govnih.govdrugs.comdrugbank.comfda.govnih.gov
Research has pinpointed specific CYP isoforms as the key players in the biotransformation of nisoldipine. While early reports suggested the involvement of the cytochrome P450 IIIA4 (CYP3A4) isoenzyme based on the metabolism of other dihydropyridines, subsequent studies have provided more direct evidence. fda.govnih.govdrugbank.comfda.gov
CYP3A4: This isoform is considered the major enzyme responsible for nisoldipine metabolism. nih.govnih.gov It plays a crucial role in the dehydrogenation of the dihydropyridine ring. researchgate.net The significant interaction observed with grapefruit juice, a known inhibitor of intestinal CYP3A4, further supports the prominent role of this enzyme in nisoldipine's first-pass metabolism. fda.govjst.go.jp Co-administration with potent CYP3A4 inhibitors like itraconazole (B105839) can lead to increased serum concentrations of nisoldipine. nih.gov Conversely, inducers of CYP3A4, such as phenytoin (B1677684) and rifampicin (B610482), can decrease its bioavailability. fda.govnih.gov
CYP2C19: Studies investigating the metabolism of m-nisoldipine (B53548) have indicated that CYP2C19, along with CYP3A4, plays a major role in its biotransformation in human liver microsomes. nih.gov CYP2C19 is known to metabolize a variety of drugs and is involved in hydroxylation and epoxidation reactions. genecards.org
The table below summarizes the key CYP isoforms involved in this compound metabolism.
| CYP Isoform | Role in this compound Metabolism | Supporting Evidence |
| CYP3A4 | Major enzyme responsible for metabolism, particularly dehydrogenation of the dihydropyridine ring. nih.govnih.govresearchgate.net | Inhibition by grapefruit juice and itraconazole increases nisoldipine levels; induction by phenytoin and rifampicin decreases levels. fda.govnih.govfda.govnih.gov |
| CYP2C19 | Plays a significant role in the metabolism of m-nisoldipine in human liver microsomes. nih.gov | Identified through in vitro studies using chemical inhibition and cDNA-expressed enzymes. nih.gov |
The kinetics of the enzymatic reactions involved in this compound metabolism provide insight into the efficiency and capacity of these pathways. Studies have been conducted to determine key kinetic parameters.
In a study investigating the inhibitory effects of nisoldipine on the metabolism of another drug, ivacaftor, in human liver microsomes (HLM), the half-maximal inhibitory concentration (IC50) of nisoldipine was found to be 9.10 μM. The inhibition was determined to be of a mixed type, with a calculated inhibition constant (Ki) of 3.92. nih.gov Another study examining the interaction with cyclosporine in rat liver microsomes reported an IC50 of 16.16 ± 0.78 μM for nisoldipine. nih.gov
The following interactive table presents a summary of the available enzyme kinetic data for nisoldipine.
| System | Interacting Drug | Kinetic Parameter | Value | Inhibition Type |
| Human Liver Microsomes (HLM) | Ivacaftor | IC50 | 9.10 μM | Mixed |
| Human Liver Microsomes (HLM) | Ivacaftor | Ki | 3.92 | Mixed |
| Rat Liver Microsomes (RLM) | Ivacaftor | IC50 | 6.55 μM | Mixed |
| Rat Liver Microsomes (RLM) | Ivacaftor | Ki | 3.35 | Mixed |
| Rat Liver Microsomes (RLM) | Cyclosporine | IC50 | 16.16 ± 0.78 μM | Not Specified |
These kinetic data are essential for predicting potential drug-drug interactions and understanding the variability in drug response among individuals.
Identification and Characterization of Specific CYP Isoforms (e.g., CYP3A4, CYP2C19)
Stereoselective Aspects of Nisoldipine Metabolism
Nisoldipine is a chiral dihydropyridine calcium channel blocker administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: the (+)-nisoldipine (the S-enantiomer) and the (-)-nisoldipine (the R-enantiomer). fda.govnih.gov These enantiomers exhibit significant differences in their pharmacological activity and pharmacokinetic profiles due to stereoselectivity in their metabolism and clearance. bath.ac.ukpsu.edu The biological processes within the body, particularly enzymatic reactions, often favor one enantiomer over the other, leading to distinct metabolic fates and plasma concentrations for each. bath.ac.ukpsu.edu The primary enzyme system responsible for the metabolism of nisoldipine is believed to be Cytochrome P450 3A4 (CYP3A4). fda.govdrugbank.comnih.gov
Differential Metabolic Stability of Nisoldipine Enantiomers
The two enantiomers of nisoldipine display marked differences in their metabolic stability, with the pharmacologically active (+)-enantiomer being more stable than the inactive (-)-enantiomer. This differential stability leads to significantly higher plasma concentrations of the (+)-enantiomer following oral administration. fda.gov
A clinical study involving hypertensive patients investigated the pharmacokinetic parameters of both enantiomers after the administration of racemic nisoldipine. The results clearly demonstrated the greater metabolic stability of (+)-nisoldipine, as evidenced by its higher peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), which represents total drug exposure. nih.gov In one cohort of patients, the Cmax for (+)-nisoldipine was more than five times higher than that of (-)-nisoldipine, and the AUC was approximately 5.5 times greater. nih.gov This indicates that the (+)-enantiomer is cleared from the body much more slowly than the (-)-enantiomer. After oral administration, the plasma concentration of the active (+)-nisoldipine is approximately six times higher than that of the inactive (-)-nisoldipine. fda.gov
Table 1: Comparative Pharmacokinetic Parameters of Nisoldipine Enantiomers in Hypertensive Patients
| Parameter | (+)-Nisoldipine (eutomer) | (-)-Nisoldipine (distomer) |
| Cmax (ng/mL) | 3.9 | 0.7 |
| AUC₀₋₂₄ (ng·h/mL) | 51.5 | 9.4 |
| Data derived from a study in hypertensive patients with type-2 diabetes mellitus. nih.gov |
Influence of Stereoselective Clearance on Enantiomer Plasma Ratios
The pronounced difference in plasma concentrations between the two enantiomers is a direct consequence of stereoselective clearance. Clearance refers to the rate at which a drug is removed from the body. In the case of nisoldipine, the clearance of the (-)-enantiomer is substantially faster than that of the (+)-enantiomer. nih.gov
The same clinical study that provided the Cmax and AUC values also calculated the apparent oral clearance (Cl/f) for each enantiomer. The data revealed a dramatically lower clearance rate for the therapeutically active (+)-enantiomer compared to its counterpart. nih.gov This stereoselective metabolism, where the body preferentially metabolizes and eliminates the (-)-enantiomer at a much higher rate, is the primary reason for the sustained higher plasma levels of the (+)-enantiomer. nih.gov Research in patients with type-2 diabetes mellitus, a condition which may be associated with lower CYP3A4 activity, showed that the clearance of both enantiomers was reduced, but the stereoselective pattern remained, with (+)-nisoldipine clearance being significantly lower than that of (-)-nisoldipine. nih.gov
Table 2: Apparent Oral Clearance (Cl/f) of Nisoldipine Enantiomers
| Enantiomer | Apparent Oral Clearance (Cl/f) (L/h/kg) |
| (+)-Nisoldipine | 3.6 |
| (-)-Nisoldipine | 18.7 |
| Data derived from a study in hypertensive patients with type-2 diabetes mellitus. nih.gov |
Impact of Metabolic Inhibition on Nisoldipine Disposition (Preclinical/In Vitro)
The disposition of nisoldipine is significantly affected by the inhibition of its primary metabolizing enzymes, namely the cytochrome P450 system, and specifically the CYP3A4 isoenzyme. fda.govnih.gov Preclinical and in vitro studies demonstrate that when CYP3A4 activity is inhibited, the metabolism of nisoldipine decreases, leading to increased plasma concentrations.
A well-documented example of this interaction involves grapefruit juice, which contains compounds that are known inhibitors of intestinal CYP3A4. A study in human subjects showed that co-administration of nisoldipine with grapefruit juice resulted in a substantial increase in its systemic exposure. The mean peak plasma concentration (Cmax) increased approximately threefold, and the total exposure (AUC) nearly doubled. fda.gov This highlights the critical role of gut wall metabolism by CYP3A4 in the first-pass elimination of nisoldipine. fda.govdrugbank.com
In vitro experiments using rat and human liver microsomes further confirm the role of CYP3A enzymes in nisoldipine metabolism. Studies on m-nisoldipine, a structurally related compound, showed that its metabolism was significantly inhibited by a selective CYP3A inhibitor, while inhibitors of other CYP isoforms had no obvious effect. nih.govresearchgate.net Further in vitro studies have shown that nisoldipine itself can act as a potent inhibitor of CYP3A4-mediated metabolism of other drugs, such as ivacaftor. nih.gov In these experiments, nisoldipine demonstrated a half-maximal inhibitory concentration (IC50) of 6.55 µM in rat liver microsomes and 9.10 µM in human liver microsomes, indicating a strong interaction with the CYP3A4 enzyme. nih.gov This interaction is reciprocal, as drugs that inhibit CYP3A4 would be expected to increase nisoldipine exposure.
Table 3: Effect of Metabolic Inhibitors on Nisoldipine and Related Compounds
| Inhibitor | System | Compound | Effect |
| Grapefruit Juice | Human subjects (in vivo) | Nisoldipine | ~3-fold increase in Cmax, ~2-fold increase in AUC fda.gov |
| CYP3A Inhibitor | Rat Liver Microsomes (in vitro) | m-Nisoldipine | Significant inhibitory effect on metabolism nih.govresearchgate.net |
| Nisoldipine | Rat Liver Microsomes (in vitro) | Ivacaftor | Inhibition of metabolism with IC50 of 6.55 µM nih.gov |
| Nisoldipine | Human Liver Microsomes (in vitro) | Ivacaftor | Inhibition of metabolism with IC50 of 9.10 µM nih.gov |
Advanced Analytical Methodologies for Enantiomeric Characterization
Chromatographic Techniques for Enantiomeric Purity and Separation
Chromatographic methods are widely used for the separation and quantification of enantiomers. The principle relies on the differential interactions of enantiomers with a chiral stationary phase or a chiral additive in the mobile phase, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a prominent technique for the enantioseparation of nisoldipine (B1678946). This method utilizes chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, enabling their separation. Studies have successfully employed polysaccharide-based CSPs, such as Chiralcel OD-H and Chiralpak AD-H, for the enantiomeric separation of nisoldipine nih.govingentaconnect.com.
One reported method for the enantiomeric separation of m-nisoldipine (B53548) (a related dihydropyridine) by HPLC utilized a CHIRALPAK AD-H column (250 mm × 4.6 mm, 5 µm particle size) with a mobile phase of n-hexane-isopropanol (96:4) at a flow rate of 0.7 mL/min. ingentaconnect.com. The separation was performed at room temperature with detection at 240 nm. ingentaconnect.com. This method achieved retention times of 30.3 min for (R)-m-nisoldipine and 32.9 min for (S)-m-nisoldipine, with a resolution factor of 1.6. ingentaconnect.com.
Another study comparing chiral separation of calcium channel antagonists, including nisoldipine, used Chiralpak IG and Chiralpak ID columns (250 mm × 4.6 mm, 5.0 μm). nih.gov. These studies highlight the effectiveness of polysaccharide-based CSPs in achieving chiral resolution for dihydropyridine (B1217469) enantiomers. nih.gov. The chiral recognition mechanisms on these phases can involve hydrogen bonding, π-π interactions, dipole-induced dipole interactions, van der Waals forces, and steric effects. nih.gov.
HPLC coupled with mass spectrometry (LC/MS/MS or LC-MS/MS) provides enhanced sensitivity and selectivity for the analysis of nisoldipine enantiomers, particularly in complex matrices like biological samples. A sensitive and selective LC-MS/MS method was developed for the separation and determination of m-nisoldipine enantiomers in beagle dog plasma using an ULTRON ES-OVM column (150×4.6mm, 5μm) and a mobile phase of methanol-acetonitrile-ammonium acetate (B1210297) (pH 7.0; 2mM) (15:15:70, v/v/v). researchgate.net. This method achieved a lower limit of quantification (LLOQ) of 0.25 ng/mL for each enantiomer. researchgate.net.
An enantioselective HPLC-GC-MS method has also been reported for the analysis of nisoldipine in human plasma. nih.gov. This method involved resolving the enantiomers on a Chiralcel OD-H column using hexane-ethanol (97.5:2.5, v/v), followed by off-line collection of the fractions and quantification by GC-MS. nih.gov. The GC-MS utilized an Ultra 1 Hewlett-Packard column with single-ion monitoring mode. nih.gov. This combined approach offered a low quantification limit (0.05 ng/ml for each enantiomer) and a broad linear range (0.05-50.0 ng/ml). nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomers
While HPLC is more commonly used for the direct separation of less volatile compounds like nisoldipine, GC-MS can be applied for enantiomeric analysis, often requiring derivatization to make the analytes volatile or by coupling with chiral HPLC. As mentioned in the previous section, a method combining chiral HPLC with off-line GC-MS has been developed for quantifying nisoldipine enantiomers in human plasma. nih.govcore.ac.uk. This method used an isotope-labelled internal standard for quantification. core.ac.uk. GC-MS with chiral stationary phases containing derivatized cyclodextrin (B1172386) macromolecules can also be used for enantiomeric separations of suitable compounds. gcms.cz.
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary electrophoresis (CE) is another powerful technique for enantiomeric separation, particularly when using chiral selectors in the running buffer. Cyclodextrins (CDs) and their derivatives are frequently employed as chiral selectors in CE for the separation of drug enantiomers. cyclolab.hugontor.ac.id.
Studies on the enantioseparation of m-nisoldipine by CE have demonstrated the effectiveness of anionic beta-cyclodextrin (B164692) derivatives, such as sulfobutyl ether-beta-CD (SBE-beta-CD) and carboxymethyl-beta-CD (CM-beta-CD). researchgate.netresearchgate.net. Research indicates that SBE-beta-CD is a better chiral selector for the enantioseparation of neutral m-nisoldipine compared to CM-beta-CD. researchgate.netresearchgate.net. Furthermore, the degree of substitution (DS) of the SBE-beta-CD can significantly influence the enantioresolution, with a higher DS (e.g., 7.0) providing better separation than a lower DS (e.g., 4.0). researchgate.netresearchgate.net. The chiral recognition mechanisms in CE with cyclodextrins involve the formation of inclusion complexes between the enantiomer and the cyclodextrin cavity. gontor.ac.id.
Table 1 summarizes some reported chromatographic conditions for the enantioseparation of nisoldipine or its related compounds.
| Technique | Column / Chiral Selector | Mobile Phase / Buffer | Detection | Analyte | Resolution Factor | Citation |
| Chiral HPLC | Chiralcel OD-H | Hexane-ethanol (97.5:2.5, v/v) | DAD | Nisoldipine | Not specified | nih.gov |
| Chiral HPLC | CHIRALPAK AD-H | n-hexane-isopropanol (96:4) | UV (240 nm) | m-Nisoldipine | 1.6 | ingentaconnect.com |
| LC/MS/MS | ULTRON ES-OVM | Methanol-acetonitrile-ammonium acetate (15:15:70) | MS/MS | m-Nisoldipine | Not specified | researchgate.net |
| Chiral HPLC & GC-MS | Chiralcel OD-H (HPLC) + Ultra 1 (GC) | Hexane-ethanol (97.5:2.5, v/v) (HPLC) | GC-MS | Nisoldipine | Not specified | nih.gov |
| CE | SBE-beta-CD or CM-beta-CD | Buffer (e.g., ammonium (B1175870) acetate pH 7.0) + Chiral Selector | UV | m-Nisoldipine | Varies with CD | researchgate.netresearchgate.net |
Spectroscopic Characterization for Stereochemical Confirmation
Spectroscopic techniques provide valuable information about the structure and interactions of molecules, including stereochemical aspects and binding to biological targets like proteins.
UV-Vis Spectroscopy for Interaction Studies
UV-Vis spectroscopy can be used to study the interaction of nisoldipine with proteins, providing insights into binding mechanisms and conformational changes. The UV-Vis absorption spectrum of nisoldipine typically shows absorption maxima around 237-238 nm researchgate.netresearchgate.netmedwinpublishers.commdpi.comwisdomlib.org. Changes in the UV-Vis spectrum upon interaction with a protein can indicate complex formation. researchgate.net.
Studies investigating the interaction between nisoldipine and human serum albumin (HSA) using UV-Vis spectroscopy have shown changes in the absorption spectrum, suggesting the formation of a complex. researchgate.net. A decrease in the quenching constant with increasing temperature and UV-Vis absorption difference spectra have indicated a static quenching mechanism in the interaction of nisoldipine with HSA. researchgate.net. UV-Vis spectroscopy is also used as a detection method in HPLC and CE for quantifying nisoldipine and its enantiomers. ingentaconnect.comcore.ac.uk.
Fluorescence Spectroscopy (3D and Synchronous) for Protein Binding
Fluorescence spectroscopy, including 3D and synchronous techniques, is a sensitive method to investigate the binding of small molecules like nisoldipine to proteins and the resulting conformational changes. Serum albumins, such as HSA and bovine serum albumin (BSA), are commonly used model proteins for drug binding studies due to their crucial role in drug transport. nih.govresearchgate.net.
Studies on the interaction of nisoldipine with HSA and BSA using fluorescence spectroscopy have revealed fluorescence quenching of the protein's intrinsic fluorescence upon binding of nisoldipine. researchgate.netnih.gov. This quenching can be attributed to the interaction between nisoldipine and the fluorescent amino acid residues (Tryptophan, Tyrosine, Phenylalanine) in the protein. mdpi.com.
Three-dimensional (3D) fluorescence spectroscopy provides a comprehensive view of the protein's fluorescence landscape and how it changes upon ligand binding. Changes in peak intensities and positions in the 3D fluorescence spectra of HSA or BSA in the presence of nisoldipine suggest conformational alterations in the protein structure. researchgate.net.
Synchronous fluorescence spectroscopy is particularly useful for probing the microenvironment around specific amino acid residues. By scanning simultaneously the excitation and emission wavelengths with a constant wavelength difference (Δλ), one can selectively observe the fluorescence of Tyrosine residues (Δλ = 15 nm) or Tryptophan residues (Δλ = 60 nm). mdpi.combiorxiv.org. Changes in the intensity or wavelength shift of the synchronous fluorescence peaks upon nisoldipine binding indicate changes in the polarity of the environment surrounding these residues. researchgate.netmdpi.combiorxiv.org. Studies have shown that nisoldipine binding can induce changes in the microenvironment of HSA, as evidenced by synchronous fluorescence spectra. researchgate.net.
The binding of nisoldipine to serum albumin has been characterized by parameters such as binding constants and the number of binding sites, determined from fluorescence quenching data. nih.gov. The distance between the donor (protein fluorophores) and acceptor (nisoldipine) can also be estimated using Förster resonance energy transfer (FRET) theory based on fluorescence data, providing information about the proximity of the drug binding site to the protein's fluorescent residues. researchgate.netnih.govmdpi.com. For instance, the binding distance between nisoldipine and HSA was found to be 2.31 nm, indicating the presence of fluorescence energy transfer. researchgate.net.
Table 2 summarizes some findings from spectroscopic studies on nisoldipine interaction with serum albumin.
| Protein | Spectroscopic Technique(s) | Key Findings | Citation |
| Human Serum Albumin (HSA) | UV-Vis, 3D Fluorescence, Synchronous Fluorescence | Static quenching mechanism, conformational changes in HSA, binding site in subdomain IIA, fluorescence energy transfer (2.31 nm). | researchgate.net |
| Bovine Serum Albumin (BSA) | Fluorescence, UV-Vis, Synchronous Fluorescence | Static quenching mechanism, 1:1 binding ratio, moderate affinity (binding constant 1.3-3.0 × 104 M-1), binding site in subdomain IIIA, energy transfer distance (3.21 nm), conformational changes. | nih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Integrity
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for assessing the chemical integrity of drug substances, including Nisoldipine. FTIR spectroscopy provides vibrational spectra that are characteristic of the functional groups present in a molecule, allowing for identification and the detection of potential interactions or degradation products. Studies utilizing FTIR spectroscopy on Nisoldipine have identified characteristic vibrational bands associated with key functional groups such as C=O stretching and N-H deformation, confirming the chemical integrity of the drug in various formulations researchgate.netmdpi.com. The application of FTIR spectroscopy helps to ensure that the chemical structure of Nisoldipine, and by extension, its (S)-enantiomer, remains unchanged during processing and storage, which is crucial for maintaining its pharmacological activity and safety profile. This spectroscopic approach can verify the presence of the expected chemical bonds and detect shifts or the appearance of new peaks that might indicate chemical degradation or interaction with excipients impactfactor.orgresearchgate.net.
Bioanalytical Method Validation for Preclinical Sample Analysis
Bioanalytical method validation is essential for the reliable quantification of drug concentrations in biological matrices during preclinical studies. For chiral compounds like (S)-Nisoldipine, validated chiral bioanalytical assays are necessary to accurately measure the concentrations of individual enantiomers in biological samples, such as plasma, and to evaluate their distinct pharmacokinetic properties researchgate.netnih.gov. Significant differences can exist in the absorption, distribution, metabolism, and excretion (ADME) of enantiomers, necessitating stereospecific quantification researchgate.netnih.gov.
Validated bioanalytical methods for Nisoldipine in biological matrices typically involve techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with appropriate sample preparation methods like protein precipitation or liquid-liquid extraction walshmedicalmedia.comfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net. For enantiomeric analysis, chiral stationary phases are employed in chromatographic methods to achieve separation of the individual enantiomers core.ac.uk. Validation of these methods ensures that they are suitable for their intended purpose, demonstrating acceptable performance characteristics such as sensitivity, selectivity, linearity, accuracy, and precision researchgate.netich.orgwho.int.
Sensitivity, Selectivity, and Linearity Assessment
Sensitivity, selectivity, and linearity are critical parameters evaluated during the validation of bioanalytical methods for this compound in preclinical samples.
Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. This is typically assessed by determining the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision researchgate.netich.orgajpsonline.comnih.govau.dk. Reported LC-MS/MS methods for Nisoldipine in rat plasma have demonstrated LLOQ values as low as 0.2 ng/mL nih.gov.
Selectivity is the ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix, such as endogenous substances and potential metabolites researchgate.netcore.ac.ukich.orgajpsonline.comnih.govau.dk. For chiral bioanalysis of this compound, selectivity is particularly important to ensure that the signal from the (S)-enantiomer is clearly distinguishable from that of the (R)-enantiomer and any other interfering substances researchgate.netnih.gov. Chiral chromatographic methods are designed to provide this stereospecific separation core.ac.uk.
Linearity establishes the relationship between the instrument response and the concentration of the analyte over a defined range researchgate.netcore.ac.ukich.orgajpsonline.comnih.govau.dk. A calibration curve is constructed using a series of standards at different concentrations, and the method's linearity is determined by assessing the correlation coefficient (r²) of the calibration curve walshmedicalmedia.comnih.govresearchgate.net. Validated methods for Nisoldipine have shown good linearity over specific concentration ranges in plasma, with correlation coefficients typically greater than 0.99 walshmedicalmedia.comnih.gov.
Table 1 summarizes typical sensitivity and linearity data reported for bioanalytical methods applied to Nisoldipine.
| Parameter | Reported Range/Value (Nisoldipine in Plasma) | Method Type | Reference |
| LLOQ | 0.2 ng/mL | LC-MS/MS | nih.gov |
| LLOQ | 1.0 µg/ml | HPLC | walshmedicalmedia.com |
| Linearity Range | 0.2 - 20 ng/mL | LC-MS/MS | nih.gov |
| Linearity Range | 5 - 30 µg/ml | HPLC | walshmedicalmedia.com |
| r² | ≥ 0.9982 | LC-MS/MS | nih.gov |
| r² | ≥ 0.999 | HPLC | walshmedicalmedia.com |
Precision and Accuracy Determination
Precision and accuracy are fundamental parameters for evaluating the reliability of a bioanalytical method used for quantifying this compound in preclinical samples.
Precision measures the agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous matrix researchgate.netich.orgajpsonline.comnih.govau.dk. It is typically assessed at different concentration levels and expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD) researchgate.netajpsonline.comnih.govau.dk. Both intra-day (within a single run) and inter-day (between different runs on different days) precision are evaluated walshmedicalmedia.comau.dk. Acceptance criteria for precision are generally established, with %CV values typically not exceeding 15%, except at the LLOQ where up to 20% may be acceptable ajpsonline.comnih.govau.dk.
Accuracy is the closeness of the measured value to the true concentration of the analyte in the sample researchgate.netich.orgajpsonline.comnih.govau.dk. It is determined by analyzing quality control (QC) samples spiked with known concentrations of the analyte in the biological matrix ich.orgajpsonline.comau.dk. Accuracy is often expressed as the percentage deviation from the nominal concentration or as percentage recovery walshmedicalmedia.comau.dk. Similar to precision, acceptance criteria are applied, with measured concentrations typically required to be within 15% of the nominal value, except at the LLOQ where a wider range may be acceptable ajpsonline.comnih.govau.dk.
Validated methods for Nisoldipine in plasma have reported acceptable levels of precision and accuracy within regulatory guidelines walshmedicalmedia.comnih.gov.
Table 2 presents representative precision and accuracy data from validated bioanalytical methods for Nisoldipine.
| Parameter | Concentration Level | Reported Value (%RSD or %Recovery) | Method Type | Reference |
| Precision (%RSD) | Various | Within required limits | LC-MS/MS | nih.gov |
| Precision (%RSD) | Intra-day/Inter-day | < 2.0% | HPLC | researchgate.net |
| Accuracy (%Recovery) | 50%, 100%, 150% | 97.2 - 103.1% | HPLC | walshmedicalmedia.com |
| Accuracy (%Bias) | Various QC levels | < 15% | Various | au.dk |
Preclinical Pharmacodynamic and Mechanistic Efficacy Studies
In Vitro Models for Assessing Cellular and Organ-Level Responses
In vitro models provide controlled environments to investigate the direct effects of (S)-Nisoldipine on specific cell types and isolated organs.
Studies on Isolated Vascular Smooth Muscle Contractility
Studies on isolated vascular smooth muscle have demonstrated the potent inhibitory effects of nisoldipine (B1678946) on contractile responses. Nisoldipine inhibits the transmembrane influx of calcium into vascular smooth muscle, which is dependent on the movement of extracellular calcium through specific ion channels. fda.gov By inhibiting these calcium channels, nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction, resulting in the dilation of arterioles. fda.govdrugbank.com
In smooth muscles of the rabbit coronary artery, nisoldipine inhibited both the phasic and tonic phases of contraction induced by high concentrations of potassium (128 mM K). The IC50 values were reported as 4 x 10-8 M for the phasic response and 1 x 10-13 M for the tonic response. nih.gov Nisoldipine also inhibited the tonic response of acetylcholine-induced contraction with an IC50 of 3 x 10-10 M, although it had only a slight effect on the phasic response. nih.gov These findings indicate that nisoldipine selectively inhibits voltage-dependent calcium influx when the calcium channel is activated by depolarization. nih.gov
| Stimulus | Response Phase | IC50 (M) |
| 128 mM K | Phasic | 4 x 10-8 |
| 128 mM K | Tonic | 1 x 10-13 |
| Acetylcholine | Tonic | 3 x 10-10 |
Effects on Cardiac Myocyte Function
While nisoldipine exhibits greater potency on vascular smooth muscle than on cardiac muscle in vitro, studies have also investigated its effects on cardiac myocytes. fda.gov Like other dihydropyridine (B1217469) calcium channel blockers, nisoldipine can have negative inotropic effects in vitro. fda.gov
In fully polarized guinea-pig ventricular myocytes, nisoldipine (10-100 μM) was found to be about 30 times less selective for delayed-rectifier K+ channels than for L-type Ca2+ channels. medchemexpress.com Nisoldipine inhibited IKr (rapidly activating delayed-rectifier K+ current) with an IC50 of 23 μM and IKs (slowly activating delayed-rectifier K+ current) with an IC50 of 40 μM in these cells. selleckchem.com
Studies in isolated embryonic cardiomyocytes from mice showed that beating was dependent on extracellular calcium and could be blocked by 1 μM nisoldipine. nih.gov Nisoldipine blocked the L-type Ba2+ inward current (IBa) in these cells with two IC50 values of approximately 0.1 and 1 μM. nih.gov
Antioxidant Potency Evaluation in Cellular Models
Nisoldipine has demonstrated antioxidant properties in various in vitro models. It displays antioxidant potency with an IC50 of 28.2 μM, as tested by means of rat myocardial membrane lipid peroxidation with a nonenzymatic active oxygen-generating system. medchemexpress.comselleckchem.com
In rat brain slices, lipid peroxidation induced by Fe3+/ascorbate was inhibited by nisoldipine. nih.govresearchgate.net The antioxidant activity of nisoldipine in this model was found to be higher than that of nifedipine. nih.govresearchgate.net
Studies comparing different classes of Ca2+ antagonists showed that dihydropyridines, including nisoldipine, were particularly effective in protecting against H2O2-induced decreases in contractile function of isolated rat hearts and low-density lipoprotein oxidation. nih.govcapes.gov.br Both (+)- and (−)-nisoldipine equally protected contractile function and reduced biochemical changes indicative of oxidative injury in isolated rat hearts exposed to H2O2, suggesting that this beneficial effect may not be solely mediated by calcium antagonism. capes.gov.br
| Model | Assay | Finding |
| Rat myocardial membrane | Lipid peroxidation (DHF/FeCl3-ADP) | Antioxidant potency IC50 = 28.2 μM |
| Rat brain slices | Lipid peroxidation (Fe3+/ascorbate) | Inhibited lipid peroxidation; higher activity than nifedipine. nih.govresearchgate.net |
| Isolated rat hearts | H2O2-induced contractile dysfunction | Protected contractile function. nih.govcapes.gov.br |
| Isolated rat hearts | H2O2-induced lipid peroxidation | Reduced lipid peroxidation. capes.gov.br |
| Low-density lipoprotein | Oxidation | Protected against oxidation. nih.gov |
Antiviral Mechanism Studies in Cell Lines
Recent studies have explored the antiviral potential of nisoldipine, particularly against influenza A virus (IAV). Nisoldipine has been shown to potently inhibit infection with multiple influenza A virus strains in vitro. nih.govnih.gov
Mechanistic studies in cell lines, such as A549 cells, revealed that nisoldipine exerts its antiviral effect by interfering with the internalization process of the influenza A virus into host cells. medchemexpress.comnih.govnih.gov Nisoldipine (20 μM, 3 h pretreatment) significantly inhibited the expression of IAV proteins NP and PB2 in a dose-dependent manner and decreased NP mRNA expression. nih.gov It also interfered with IAV replication in A549 cells. nih.gov Nisoldipine did not appear to disturb viral binding to the host cell surface. nih.gov
| Virus Strain | Cell Line | IC50 (μM) | Mechanism |
| Influenza A (multiple strains) | A549 | 4.47 - 6.96 | Interferes with viral internalization nih.govnih.gov |
Animal Models for Investigating this compound's Pharmacological Actions
Animal models are used to evaluate the in vivo pharmacological effects of this compound and its impact on physiological processes.
Studies in Spontaneously Hypertensive Rats (SHR) and Related Models
Spontaneously hypertensive rats (SHR) are a widely used animal model for studying hypertension and the effects of antihypertensive agents. Studies in SHR have investigated the impact of nisoldipine on blood pressure, vascular function, and cardiac hypertrophy.
Chronic treatment of SHR with nisoldipine has been shown to prevent the development of hypertension and attenuate the associated hypertrophy of the heart and aorta. nih.govnih.govcapes.gov.brahajournals.org Dietary administration of nisoldipine (50-100 mg/kg) reduced systolic blood pressure in SHR. caymanchem.comcaymanchem.com
In arteries from SHR, relaxation in response to various agents is impaired, and a delayed relaxation leading to postcontraction tone is observed after exposure to KCl depolarization. nih.govcapes.gov.brahajournals.org Chronic treatment with nisoldipine, or in vitro pretreatment of SHR arteries with the compound, decreased the contractile force developed in response to KCl depolarization and normalized the subsequent relaxation. nih.govcapes.gov.brahajournals.org This suggests that nisoldipine's antihypertensive action in SHR may be related to its ability to suppress this postcontraction tone, which is thought to be due to abnormally prolonged activation of calcium channels. nih.govcapes.gov.br
Long-term treatment with nisoldipine prevented the increase of plasma levels of atrial natriuretic peptides (ANP) in SHR, which are elevated in this model as a marker for the severity of hypertension and associated cardiac overload. nih.gov Nisoldipine also showed a therapeutic effect in older SHR with manifest cardiac failure, reducing blood pressure, cardiac hypertrophy, elevated ANP levels, and increased plasma renin activity. nih.gov
In a rat model of ventricular arrhythmias induced by myocardial ischemia, nisoldipine (3 mg/kg) reduced ventricular tachycardia and fibrillization and increased survival. caymanchem.comcaymanchem.com
| Animal Model | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | Prevented development of hypertension. nih.govnih.govcapes.gov.brahajournals.org Reduced systolic blood pressure. caymanchem.comcaymanchem.com Attenuated cardiac and aortic hypertrophy. nih.govnih.govcapes.gov.brahajournals.org Normalized impaired arterial relaxation. nih.govcapes.gov.brahajournals.org Reduced elevated ANP levels. nih.gov Showed therapeutic effect in established cardiac failure. nih.gov |
| Rat model of ventricular arrhythmias (ischemia) | Reduced ventricular tachycardia and fibrillization. caymanchem.comcaymanchem.com Increased survival. caymanchem.comcaymanchem.com |
Effects on Regional Vascular Resistance and Hemodynamics in Animal Models
Preclinical studies in animal models have demonstrated the significant effects of nisoldipine on regional vascular resistance and systemic hemodynamics. In conscious rats, orally administered nisoldipine (0.3 mg/kg) led to a significant reduction in systemic vascular resistance and mean arterial pressure. nih.gov This was accompanied by an increase in heart rate and cardiac index. nih.gov Blood flow to various organs, including the heart, gut, kidney, and brain, was significantly increased, with the most pronounced improvement observed in the coronary circulation (+58%), followed by the gut and renal circulatory beds. nih.gov
In anesthetized cats, nisoldipine decreased total peripheral resistance and dilated the intestinal vascular bed. nih.gov It effectively blocked intestinal vasoconstrictor responses induced by various stimuli, including sympathetic nerve stimulation, norepinephrine, tyramine, potassium chloride, and agonists acting through alpha 1- and alpha 2-adrenoceptors. nih.gov These findings suggest that the vasodilator effects of nisoldipine are due to the inhibition of calcium influx required for vasoconstriction mediated by neuronal release or exogenous vasoconstrictors, as well as depolarization of vascular smooth muscle. nih.gov
Studies in isolated rabbit hearts demonstrated that a low concentration of nisoldipine (5 nM) preserved post-ischemic coronary vascular hemodynamics, preventing increased vascular resistance and volume during reflow after ischemia. nih.gov
While many studies have focused on the racemic mixture of nisoldipine, the effects observed in these animal models are attributed to the activity of the dihydropyridine core structure, which includes the (S)-enantiomer. The reduction in peripheral vascular resistance is considered the principal mechanism by which nisoldipine lowers blood pressure. fda.govfda.gov
Table 1: Hemodynamic Effects of Oral Nisoldipine (0.3 mg/kg) in Conscious Rats
| Parameter | Baseline Value | Value After Nisoldipine | Change | Significance (p-value) |
| Systemic Vascular Resistance | 0.58 mm Hg kg min/ml | 0.38 mm Hg kg min/ml | -0.20 | < 0.05 |
| Mean Arterial Pressure | 122 mm Hg | 108 mm Hg | -14 | < 0.05 |
| Heart Rate | 395 beats/min | 447 beats/min | +52 | < 0.01 |
| Cardiac Index | 225 ml/beat/kg | 326 ml/beat/kg | +101 | < 0.05 |
| Left Ventricular End-Diastolic Pressure | 9.6 mm Hg | 3.8 mm Hg | -5.8 | < 0.05 |
*Data derived from PubMed nih.gov.
Ligand Binding Studies in Animal Tissues to Assess Receptor Occupation
Ligand binding studies using radiolabeled dihydropyridines have been instrumental in understanding the interaction of these compounds, including the enantiomers of nisoldipine, with calcium channels in animal tissues. These studies generally show that dihydropyridines bind with high affinity to L-type calcium channels, which are the primary targets for their pharmacological effects. annualreviews.orgnih.gov
Studies using [³H]-nimodipine, another dihydropyridine, in rat brain membranes demonstrated specific and saturable binding to dihydropyridine receptor sites. nih.gov These sites exhibited high specificity for various dihydropyridine derivatives and discriminated between their optical isomers, indicating stereoselectivity in binding. nih.gov The displacement potency of dihydropyridine derivatives in binding studies correlated well with their inhibitory effects on mechanical responses in smooth muscle. nih.gov
While specific binding data for this compound in isolation are less commonly reported compared to the racemic mixture or other enantiomers like (R)-nisoldipine, the general principles of dihydropyridine binding to L-type calcium channels apply. The (S)-isomer of some dihydropyridines, such as amlodipine (B1666008) and nitrendipine, has been shown to be significantly more potent in antihypertensive properties and calcium antagonistic activity compared to the (R)-isomer. wdh.ac.iddovepress.com This suggests that the (S)-configuration is often associated with higher affinity binding to the dihydropyridine recognition site on the calcium channel.
Dihydropyridine binding sites have been characterized in membranes from various animal tissues, including skeletal muscle, cardiac sarcolemma, synaptosomal membranes, and vascular and non-vascular smooth muscle sarcolemma. annualreviews.org Vascular smooth muscle, the primary target tissue for the vasodilator effects of nisoldipine, appears to have a lower density of these binding sites compared to skeletal muscle. annualreviews.org The high-affinity binding site of the dihydropyridine receptor is also influenced by membrane potential, as shown by both electrophysiological and ligand-binding studies. annualreviews.org
Comparative Preclinical Pharmacology with Related Dihydropyridine Calcium Channel Blockers
Preclinical studies have compared the pharmacological profile of nisoldipine with other dihydropyridine calcium channel blockers, highlighting differences in potency and tissue selectivity. Nisoldipine is generally considered to have a higher vascular selectivity compared to its effects on cardiac muscle. fda.govfda.govfrontiersin.org In vitro studies show that nisoldipine's effects on contractile processes are selective, with greater potency on vascular smooth muscle than on cardiac muscle. fda.gov Studies in intact anesthetized animals have shown that the vasodilating effect of nisoldipine occurs at doses lower than those that affect cardiac contractility. fda.govfda.gov
The potency sequence for nisoldipine has been reported as coronary artery >> mammary artery >> myocardium, while for nifedipine, the sequence is coronary artery = mammary artery >> myocardium. frontiersin.org This suggests a preferential action of nisoldipine on coronary arteries. Further experiments using human isolated preparations also indicated that nisoldipine shows higher vascular selectivity than nifedipine. researchgate.net
Differences in tissue selectivity among dihydropyridines can be influenced by various factors, including the inherent properties of the drug, characteristics of the tissue, and the nature of the stimulus. researchgate.net The interaction kinetics of dihydropyridines with calcium channels also play a role. For nisoldipine, the ratio of concentrations required to occupy 50% of receptor sites in cardiac versus arterial muscle is approximately 1,500, a value consistent with observations from contraction studies. frontiersin.org
Comparative studies have also explored the effects of dihydropyridines on regional blood flow. In conscious rats, nisoldipine significantly increased blood flow to the heart, gut, kidney, and brain. nih.gov
Table 2: Comparative Vascular Selectivity of Nisoldipine and Nifedipine
| Compound | Potency Sequence (Tissue Inhibition) |
| Nisoldipine | Coronary artery >> Mammary artery >> Myocardium frontiersin.org |
| Nifedipine | Coronary artery = Mammary artery >> Myocardium frontiersin.org |
The stereochemistry of dihydropyridines can significantly influence their pharmacological properties, including potency and potentially tissue selectivity. wdh.ac.idnih.gov While the specific comparative preclinical pharmacology of isolated this compound versus other dihydropyridine enantiomers is not extensively detailed in the provided sources, the general understanding is that the (S)-isomer is often the more active enantiomer among chiral dihydropyridines. wdh.ac.id Differences in the affinity for L-type channels contribute to the varying potencies observed between enantiomers. nih.gov
Computational and Theoretical Investigations of S Nisoldipine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mx This method is crucial for understanding how (S)-Nisoldipine interacts with its biological targets.
This compound is a dihydropyridine (B1217469) calcium channel blocker known for its high specificity and potency for L-type calcium channels (Cav1.2). apexbt.comselleckchem.comnih.gov Molecular docking studies, in conjunction with experimental data, have helped elucidate the structural basis for this selectivity.
Neutral dihydropyridines, such as nisoldipine (B1678946), have been shown to be more potent inhibitors of the vascular isoform (α1C-b subunit) than the cardiac isoform (α1C-a subunit) of the L-type Ca²⁺ channel. researchgate.net This difference in potency is more pronounced at a holding potential of -100 mV compared to -50 mV. researchgate.net Binding experiments have confirmed that neutral dihydropyridines possess a higher affinity for the α1C-b subunit. researchgate.net Experimental studies on heterologously expressed wild-type α1C have determined an IC₅₀ value for nisoldipine block of 12 nmol/L. ahajournals.org In silico screening of nisoldipine analogues has identified compounds with strong molecular docking interactions, showing docking scores as favorable as -8.0 kcal/mol with the target protein. nih.gov
| Target | Subunit/Isoform | Finding | Reference |
| L-type Ca²⁺ channel | α1C-b (vascular) | Higher potency and affinity compared to cardiac isoform. | researchgate.net |
| L-type Ca²⁺ channel | α1C-a (cardiac) | Lower potency and affinity compared to vascular isoform. | researchgate.net |
| L-type Ca²⁺ channel | Cav1.2 | IC₅₀ of 10 nM. | apexbt.comselleckchem.com |
| L-type Ca²⁺ channel | Wild-Type α1C | IC₅₀ of 12 nmol/L. | ahajournals.org |
Beyond its primary target, computational studies have explored the interaction of nisoldipine with other proteins, revealing potential polypharmacological effects.
Poly (ADP-ribose) polymerase-1 (PARP-1): Integrated approaches combining machine learning with molecular docking simulations have identified nisoldipine as a potential inhibitor of PARP-1, a key enzyme in DNA repair and a promising target in cancer therapy. researcher.liferesearchgate.netresearcher.lifenih.govresearchgate.net These in silico methods were used to screen an FDA-approved drug library, shortlisting nisoldipine for further validation. researchgate.netresearcher.lifenih.govresearchgate.net
Human Serum Albumin (HSA): The interaction between nisoldipine and HSA, the primary transport protein in the bloodstream, has been investigated using multi-spectroscopy and molecular docking. researchgate.netresearchgate.net Studies confirmed that nisoldipine binds to Sudlow's site I, located in subdomain IIA of the protein. researchgate.netresearchgate.netresearchid.co The binding is a spontaneous process driven primarily by hydrogen bonds, hydrophobic interactions, and electrostatic forces, leading to a static quenching of HSA's intrinsic fluorescence. researchgate.netresearchgate.net
Human Paraoxonase 1 (hPON1): In vitro and in silico studies have evaluated the effect of several dihydropyridine calcium channel blockers on the activity of hPON1, an HDL-associated antiatherogenic enzyme. medchemexpress.comresearchgate.netx-mol.com Nisoldipine emerged as the most potent inhibitor among the tested compounds. researchgate.netx-mol.com Molecular docking was employed to investigate the inhibition mechanism, revealing strong binding of nisoldipine to the enzyme. researchgate.netx-mol.com
| Protein Target | Key Findings from Docking Studies | Binding/Inhibition Data | Reference(s) |
| PARP-1 | Identified as a potential inhibitor through machine learning and docking. | Binding free energies for other hits were calculated (e.g., Atazanavir: -41.86 kJ/mol). | researchgate.netresearcher.lifenih.gov |
| HSA | Binds to site I (subdomain IIA); interaction involves H-bonds and hydrophobic forces. | Binding distance of 2.31 nm from Trp-214 residue. | researchgate.netresearchgate.net |
| hPON1 | Strongest inhibitor among tested dihydropyridines; strong binding demonstrated. | IC₅₀: 13.987 ± 0.59 μM; Kᵢ: 8.58 ± 0.36 μM | medchemexpress.comresearchgate.netx-mol.com |
Prediction of Binding Modes and Affinities with Calcium Channels
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes in a simulated biological environment. nano-ntp.com
MD simulations have been used to validate the stability of nisoldipine when complexed with its various protein targets.
PARP-1 and hPON1: For both PARP-1 and hPON1, all-atom MD simulations were conducted following molecular docking. researchgate.netnih.govx-mol.com These simulations confirmed the stability of the nisoldipine-protein complexes, with the nisoldipine-hPON1 complex being noted as the most stable among the tested calcium channel blockers. researchgate.netx-mol.com
HSA: The binding of nisoldipine to HSA has been shown to induce conformational changes in the protein, as suggested by spectroscopic data and supported by computational analyses. researchgate.netresearchgate.net
Calcium Channels: Conformational analysis of dihydropyridine derivatives using molecular dynamics has been crucial in developing a unifying stereochemical concept for their inhibitory activity. acs.org This research postulates that a specific angular arrangement between the dihydropyridine and phenyl rings is a prerequisite for potent inhibition. acs.org
Stability and Conformational Changes of Ligand-Receptor Complexes
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and reactivity of molecules. researchgate.net
These methods have been applied to nisoldipine and related dihydropyridines for several purposes:
Geometry Optimization and Conformational Analysis: DFT calculations have been used to perform geometry optimization and determine the minimal energy conformation for nisoldipine and other dihydropyridines. nih.gov This is a critical step for subsequent QSAR (Quantitative Structure-Activity Relationship) analyses and docking studies. nih.gov Ab initio molecular orbital theory has also been employed to analyze the conformations of dihydropyridine derivatives, revealing low energy barriers for ring rotation and confirming the preferred skewed conformation. acs.org
Spectroscopic Simulation: DFT theoretical calculations have been successfully used to simulate the terahertz spectroscopy of different polymorphs of m-nisoldipine (B53548), helping to explain their distinct physicochemical properties. researchgate.netrsc.org
Electronic Properties: Quantum chemical methods have been used to interpret the electronic absorption spectra of dihydropyridines and to calculate various electronic and physicochemical features, such as dipole moment, total energy, and HOMO/LUMO energies. nih.govresearchgate.net These calculations are part of the integrated approach used to validate potential new drug candidates, such as the PARP-1 inhibitors identified through screening. nih.gov
Electronic Structure Analysis of Enantiomers
Nisoldipine is a chiral molecule, and its enantiomers, this compound and (R)-nisoldipine, exhibit different pharmacological activities. The (+)-enantiomer, which is the more pharmacologically active form, corresponds to the (S) configuration. capes.gov.brfda.gov After oral administration of the racemic mixture, the plasma concentration of the active (+)-nisoldipine enantiomer is found to be about six times higher than the inactive (-)-nisoldipine enantiomer. drugs.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that may contribute to this stereoselectivity.
While specific comparative DFT studies on the electronic structures of (S)- and (R)-nisoldipine are not extensively available in public literature, the principles of such analyses are well-established for similar 1,4-dihydropyridine (B1200194) derivatives. researchgate.net Such studies typically involve the optimization of the molecular geometry of each enantiomer to find its most stable conformation. Subsequently, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions with biological targets. The HOMO and LUMO energies are fundamental to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For 1,4-dihydropyridine derivatives, the planarity of the dihydropyridine ring and the orientation of the substituted phenyl ring are key conformational features. researchgate.net It is hypothesized that subtle differences in the electronic and steric properties between (S)- and (R)-nisoldipine, arising from the chiral center, lead to differential binding affinities with their target L-type calcium channels.
Energy Profiles and Reactivity Predictions
The therapeutic action of nisoldipine is a result of its interaction with biological systems, a process governed by its reactivity. Computational chemistry allows for the prediction of this reactivity through the analysis of molecular energy profiles and the calculation of reactivity descriptors.
Energy Profiles: The potential energy surface of a molecule describes its energy as a function of its geometry. By mapping this surface, computational chemists can identify stable conformations (local minima) and the energy barriers for conversion between them (transition states). For a flexible molecule like this compound, which has rotatable bonds, understanding its conformational landscape is key to identifying the bioactive conformation—the specific shape it adopts when binding to its receptor.
Reactivity Descriptors: Based on DFT calculations, various chemical reactivity descriptors can be computed. These include:
Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack on a molecule.
In Silico Screening and Analog Design for Enhanced Properties
In silico screening is a powerful computational technique used in drug discovery to search large databases of chemical compounds and identify those that are most likely to bind to a drug target. This approach, combined with rational analog design, aims to improve the therapeutic properties of a lead compound like this compound, such as its efficacy, solubility, and metabolic stability.
A recent study focused on the in silico development and characterization of nisoldipine analogs to enhance solubility and therapeutic potential. researchgate.netnih.gov In this research, eighteen nisoldipine derivatives were screened using a combination of computational methods, including molecular docking, SWISS ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, and molecular dynamics (MD) simulations. researchgate.netnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is estimated by a scoring function, which typically provides a value in kcal/mol. A more negative docking score generally indicates a more favorable binding interaction. In the aforementioned study, a promising analog, identified by its ZINC database code ZINC26826387, exhibited a strong molecular docking score of -8.0 kcal/mol with the target protein. researchgate.netnih.gov This suggests a higher binding affinity compared to other screened analogs.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to study the stability of the ligand-receptor complex over time. These simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The stability of the complex formed between ZINC26826387 and its target was confirmed through MD simulations, further validating its potential as a lead compound. researchgate.netnih.gov
The design of these analogs often involves modifying the functional groups of the parent molecule. For this compound, potential modifications could include altering the ester groups at the 3 and 5 positions of the dihydropyridine ring or changing the substituents on the phenyl ring. The goal is to enhance desirable properties without introducing toxicity. For example, the SWISS ADME analysis of ZINC26826387 predicted favorable pharmacokinetic properties and an absence of AMES toxicity, which is a measure of mutagenic potential. researchgate.netnih.gov
The table below summarizes the findings for the promising nisoldipine analog, ZINC26826387, from the in silico screening study.
| Compound | Docking Score (kcal/mol) | Predicted Properties | Reference |
|---|---|---|---|
| ZINC26826387 | -8.0 | Superior solubility, no AMES toxicity, favorable pharmacokinetics | researchgate.netnih.gov |
Advanced Research in Drug Delivery and Formulation Science Mechanistic Focus
Strategies for Overcoming Bioavailability Challenges: A Research Perspective
To address the poor bioavailability of Nisoldipine (B1678946), researchers have explored various innovative formulation strategies designed to enhance its solubility, dissolution rate, and absorption, while also providing a means to bypass the extensive presystemic metabolism in the gut wall and liver. nih.govmdpi.comijper.org
Nanoparticle Formulations (e.g., Solid Lipid Nanoparticles, Nanoemulsions)
Nanoparticulate systems have emerged as a highly promising approach for improving the oral delivery of lipophilic drugs like Nisoldipine. These formulations encapsulate the drug in submicron-sized carriers, which can enhance absorption and protect the drug from metabolic enzymes.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate a liquid lipid into the solid lipid matrix. mdpi.com This modification in NLCs creates a less-ordered lipid structure, which can increase drug loading and prevent drug expulsion during storage. tandfonline.com
Research has demonstrated that both SLNs and NLCs significantly improve the oral bioavailability of Nisoldipine. tandfonline.commdpi.com In one comparative study, Nisoldipine-loaded NLCs and SLNs were prepared using a hot homogenization and ultrasonication method. The NLCs, formulated with oleic acid (liquid lipid) and trimyristin (B1681580) (solid lipid), showed a higher bioavailability enhancement compared to SLNs, which used only trimyristin. tandfonline.commdpi.com The bioavailability of Nisoldipine in NLC and SLN formulations increased by 2.46 and 2.24 times, respectively, compared to a drug suspension. tandfonline.commdpi.com This improvement is largely attributed to the nanoparticles' ability to be absorbed via the intestinal lymphatic system, thus avoiding first-pass metabolism in the liver. mdpi.com
| Formulation | Mean Particle Size (nm) | Entrapment Efficiency (%) | Bioavailability Fold Increase (vs. Suspension) | Reference |
| Nisoldipine Suspension | - | - | 1.00 | tandfonline.com |
| SLNs | 130 - 330 | 72 - 97 | 2.24 | tandfonline.comijper.orgmdpi.com |
| NLCs | 110.4 ± 2.95 | 97.07 ± 2.27 | 2.46 | tandfonline.comtandfonline.com |
Nanoemulsions
Nanoemulsions are oil-in-water emulsions with droplet sizes in the nanometer range, stabilized by surfactants and co-surfactants. They offer a large surface area for drug absorption and can enhance the solubility of lipophilic compounds. Studies on Nisoldipine-loaded nanoemulsions have confirmed their potential to significantly boost oral bioavailability. nih.govtandfonline.com
A nanoemulsion prepared using Peceol (oil), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) by an ultrasonication technique resulted in globules of approximately 62 nm. nih.govtandfonline.com In vitro studies showed a dramatically increased drug release (98.51%) compared to a plain drug dispersion (29.73%). nih.govtandfonline.com Subsequent pharmacokinetic studies confirmed a significantly greater bioavailability for the nanoemulsion formulation. nih.govtandfonline.com
| Formulation Parameter | Finding | Reference |
| Globule Size | 62.35 ± 2.55 nm | nih.gov |
| In Vitro Drug Release (NE) | 98.51 ± 2.64% | nih.govtandfonline.com |
| In Vitro Drug Release (Dispersion) | 29.73 ± 2.15% | nih.govtandfonline.com |
| Bioavailability | Significantly greater than drug dispersion | nih.govtandfonline.com |
Solid Dispersion Techniques
Solid dispersion is a well-established technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs. semanticscholar.org This method involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state.
Several studies have successfully applied this technique to Nisoldipine, using carriers such as polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and poloxamers. scispace.comsemanticscholar.orgiiste.orgijpcbs.com The solid dispersions are typically prepared by methods like solvent evaporation or hot-melt extrusion. scispace.comijpsonline.com Research shows that as the concentration of the hydrophilic carrier increases, the dissolution rate of Nisoldipine is significantly enhanced. semanticscholar.orgijpcbs.com For instance, solid dispersions using Poloxamer 407 were found to be more effective in improving dissolution efficiency than those with Poloxamer 188. semanticscholar.org Similarly, PVP has been shown to improve drug release more effectively than PEG 4000. scispace.com
| Carrier | Drug:Carrier Ratio | Preparation Method | Key Finding | Reference |
| Poloxamer 407 | 1:1 to 1:5 | Solvent Evaporation | Increased dissolution rate with higher carrier ratio. | semanticscholar.org |
| Poloxamer 188 | 1:1 to 1:5 | Solvent Evaporation | Less effective than Poloxamer 407. | semanticscholar.org |
| PVP k-25 | 1:1, 1:2, 1:3 | Solvent Evaporation | Better release than PEG 4000; 15-fold solubility increase. | scispace.comiiste.org |
| PEG 4000 | 1:1, 1:2, 1:3 | Solvent Evaporation | Improved dissolution over pure drug. | scispace.comiiste.org |
| Soluplus® | 1:1 | Hot Melt Extrusion | Selected as optimal carrier based on stability. | ijpsonline.com |
Mucoadhesive Film Development for Alternative Absorption Pathways
To bypass the gastrointestinal tract and hepatic first-pass metabolism entirely, researchers have developed mucoadhesive films for buccal or sublingual administration. mdpi.comnih.gov This route allows for direct absorption of the drug into the systemic circulation through the rich vasculature of the oral mucosa. mdpi.com
These films are typically formulated using hydrophilic, bioadhesive polymers like Hydroxypropyl Methylcellulose (HPMC) and plasticizers. mdpi.comnih.gov To further enhance dissolution, the Nisoldipine is often first incorporated into a solid dispersion before being loaded into the film. mdpi.comnih.gov A study involving sublingual films containing a Nisoldipine-Soluplus® solid dispersion demonstrated rapid disintegration (around 29 seconds) and near-complete drug release (over 94%) within 30 minutes. mdpi.comnih.gov Such formulations offer the dual advantage of enhanced dissolution from the solid dispersion and avoidance of presystemic metabolism via the sublingual absorption route. mdpi.comnih.gov
| Film Formulation | Polymer | Key Characteristics | Drug Release (30 min) | Reference |
| NISSD Sublingual Film | HPMC E5 (2% w/v) | Disintegration: 28.66 sec; Bioadhesion: 12.73 g/cm² | 94.24 ± 1.22% | mdpi.comnih.gov |
| Oral Dispersible Film | HPMC E15 | Rapid disintegration; Good film-forming capacity | 99.46% (at 5 min) | researchgate.net |
| Mucoadhesive Buccal Tablet | HPMC K4M | Enhanced bioavailability by 2.63-fold vs. marketed tablet | Follows zero-order kinetics | ejbps.com |
Mechanism of Enhanced Drug Dissolution and Absorption in Novel Formulations
The primary mechanisms by which these advanced formulations enhance the dissolution and absorption of (S)-Nisoldipine are multifaceted.
Reduction in Crystallinity: For solid dispersions, the key mechanism is the reduction of drug crystallinity. scispace.comijpcbs.com Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) have confirmed that Nisoldipine exists in a more amorphous, higher-energy state when dispersed in polymeric carriers. scispace.comsemanticscholar.orgijpcbs.comajper.com This amorphous form does not require the energy needed to break the crystal lattice, leading to faster dissolution. scispace.comsemanticscholar.org
Increased Wettability and Surface Area: The hydrophilic carriers in solid dispersions improve the wettability of the hydrophobic drug particles. scispace.com Similarly, nanoparticle formulations drastically increase the surface area-to-volume ratio of the drug, which, according to the Noyes-Whitney equation, directly increases the dissolution rate. impactfactor.org
Bypassing First-Pass Metabolism: This is a critical mechanism for formulations like nanoparticles and mucoadhesive films. Lipid-based nanoparticles (SLNs and NLCs) are preferentially taken up by the intestinal lymphatic system, transporting the drug directly to the systemic circulation via the thoracic duct, thereby avoiding the metabolizing enzymes of the liver. mdpi.com Mucoadhesive buccal and sublingual films achieve the same outcome by facilitating absorption directly through the oral mucosa into the bloodstream. mdpi.comnih.gov
Micellar Solubilization: Certain carriers used in solid dispersions, such as Soluplus® and poloxamers, can form micelles in aqueous environments, which can encapsulate the drug and enhance its apparent solubility. ijpsonline.com
Impact of Formulation on Stereoselective Pharmacokinetics (Preclinical)
Nisoldipine is administered as a racemate, but its pharmacologic activity and metabolism are highly stereoselective. The (+)-enantiomer (S-Nisoldipine) is the primary contributor to the therapeutic effect. The metabolism of Nisoldipine, primarily by the CYP3A4 enzyme in the liver and gut wall, is also stereoselective, with the (-)-enantiomer being cleared more rapidly. pharmainfo.innih.gov This results in plasma concentrations consisting almost entirely of the more active (S)-eutomer. nih.gov
While preclinical research on the stereoselective pharmacokinetics of Nisoldipine exists, studies specifically investigating how advanced formulations like nanoparticles or solid dispersions impact this stereoselectivity are limited. However, based on the mechanisms of these delivery systems, a significant impact can be hypothesized.
Formulations that bypass first-pass metabolism (e.g., nanoparticles via lymphatic uptake, mucoadhesive films) would deliver a higher proportion of both enantiomers to the systemic circulation than conventional oral dosage forms. By reducing the extent of presystemic, stereoselective metabolism in the gut wall and liver, the enantiomeric ratio ((S)-/ (R)-) in the plasma could be altered compared to standard administration. This could potentially lead to a different pharmacological and safety profile. Preclinical studies designed to compare the plasma concentrations of individual (S)- and (R)-enantiomers following administration of these novel formulations versus a standard oral suspension would be necessary to confirm this hypothesis and fully characterize the impact of formulation on stereoselective pharmacokinetics.
Future Directions and Research Gaps in S Nisoldipine Studies
Elucidating Undiscovered Stereoselective Mechanisms
Existing research indicates that the pharmacokinetics and metabolism of nisoldipine (B1678946) enantiomers can be stereoselective. Studies have shown differences in the plasma concentrations and area under the curve (AUC) between the (+)- and (-)-enantiomers after administration of the racemate, suggesting stereoselective disposition. researchgate.net For instance, in healthy volunteers, the maximum concentration and AUC of the pharmacologically more active (+)-enantiomer were significantly greater than those of the (-)-enantiomer. researchgate.net Similarly, studies on m-nisoldipine (B53548) enantiomers (a structural isomer of nisoldipine) in rats indicated stereoselective metabolism, with (+)-m-nisoldipine being more metabolically stable than (-)-m-nisoldipine. nih.gov
Despite these findings, the precise molecular mechanisms underlying the stereoselectivity in the absorption, distribution, metabolism, and excretion (ADME) of (S)-Nisoldipine remain to be fully elucidated. Research gaps exist in identifying the specific enzymes, transporters, and binding proteins that exhibit stereoselectivity towards this compound compared to its (R)-enantiomer. For example, while CYP3A4 is known to play a major role in nisoldipine metabolism, the extent and nature of its stereoselective activity towards the (S)-enantiomer require further detailed investigation. nih.govmdpi.com Furthermore, the impact of stereoselective protein binding on the free fraction and tissue distribution of this compound needs more comprehensive study. ijpsonline.com Future research should focus on in vitro and in vivo studies using isolated enzymes, transporters, and cell lines to precisely map the stereoselective pathways governing this compound's pharmacokinetic profile.
Exploration of Novel Therapeutic Applications Beyond Calcium Channel Blockade (Mechanistic)
While nisoldipine is primarily known for its calcium channel blocking activity, the 1,4-dihydropyridine (B1200194) nucleus, the core structure of nisoldipine, is recognized as a "privileged structure" capable of interacting with diverse biological targets beyond L-type calcium channels. researchgate.net This suggests the potential for nisoldipine enantiomers, including this compound, to exert effects through alternative mechanisms.
Emerging research on the racemate has hinted at such possibilities. For example, nisoldipine has been shown to inhibit influenza A virus infection by interfering with the virus internalization process, a mechanism distinct from its calcium channel blocking activity. semanticscholar.org While this study was conducted with the racemate, it raises the question of whether this antiviral effect, or other potential novel therapeutic activities, reside specifically with the (S)-enantiomer, the (R)-enantiomer, or both, and through what specific non-calcium channel-related mechanisms. Research is needed to investigate the stereoselective interactions of this compound with other ion channels (e.g., potassium and sodium channels), receptors (e.g., G-protein coupled receptors), and intracellular signaling pathways that are not directly linked to L-type calcium channel blockade. researchgate.net Identifying such interactions could uncover novel therapeutic applications for this compound in areas beyond cardiovascular disorders, such as antiviral therapy or other conditions where these alternative targets are implicated.
Development of Innovative Enantioselective Synthetic Routes
The production of enantiomerically pure compounds like this compound is crucial for fully characterizing their pharmacological profiles and exploring their therapeutic potential without the confounding effects of the other enantiomer. psu.edu While methods for the enantioseparation of nisoldipine enantiomers exist, including chiral chromatography and supercritical fluid chromatography (SFC), the development of more innovative and efficient enantioselective synthetic routes specifically for this compound remains an important area for future research. researchgate.netafmps.be
Current synthetic approaches to dihydropyridines often involve the Hantzsch reaction, which typically yields racemic mixtures. acs.orgresearchgate.net Developing asymmetric synthesis methodologies that directly produce this compound with high enantiomeric excess would be highly valuable. This could involve exploring novel chiral catalysts, organocatalysts, or biocatalytic approaches that favor the formation of the (S)-enantiomer. psu.edu Such advancements in enantioselective synthesis could lead to more cost-effective and environmentally friendly production of pure this compound for research and potentially therapeutic use. acs.org
Advanced Computational Modeling for Precise Prediction of Biological Activity and Metabolism
Computational methods play an increasingly vital role in modern drug discovery and development, offering tools to predict biological activity, pharmacokinetic properties, and metabolic pathways. nih.gov Applying advanced computational modeling techniques can significantly contribute to understanding and predicting the behavior of this compound.
Future research should leverage techniques such as quantitative structure-activity relationships (QSAR), molecular docking, molecular dynamics simulations, and in silico ADME prediction models specifically tailored to the stereochemical nuances of this compound. nih.govresearchgate.net This includes developing models that can accurately predict the binding affinity of this compound to its primary target (L-type calcium channels) and potential off-targets, taking into account stereospecific interactions. researchgate.netresearchgate.net Furthermore, computational models can be used to predict the stereoselective metabolism of this compound by various CYP enzymes and other metabolic pathways, complementing in vitro and in vivo studies. nih.govnih.gov Advanced computational approaches can help prioritize experimental investigations, predict potential drug-drug interactions involving this compound, and guide the design of novel, more selective dihydropyridine (B1217469) derivatives. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying (S)-Nisoldipine in biological matrices, and how do researchers address matrix interference?
- Methodology : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors is commonly used. To minimize matrix interference, protein precipitation with acetonitrile or solid-phase extraction (SPE) is applied. Validation follows ICH guidelines, including tests for specificity, linearity, accuracy, and precision .
- Data Consideration : Include calibration curves with R² > 0.99 and recovery rates (85–115%) in validation reports. Cross-validate with independent labs to ensure reproducibility .
Q. How is the enantiomeric purity of this compound ensured during synthesis, and what chiral separation techniques are recommended?
- Methodology : Chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), resolve enantiomers. Polarimetric analysis or circular dichroism (CD) confirms optical activity. Purity thresholds (>98% enantiomeric excess) should align with pharmacopeial standards .
- Experimental Design : Include a negative control (racemic mixture) and replicate analyses (n=3) to assess method robustness .
Q. What in vitro models are suitable for studying this compound’s vasodilatory effects, and how are confounding variables controlled?
- Methodology : Isolated aortic rings from rodents pre-contracted with KCl or phenylephrine are standard. Normalize responses to a reference agonist (e.g., acetylcholine) and account for endothelial integrity via pre-treatment with L-NAME (nitric oxide synthase inhibitor) .
- Data Interpretation : Report EC₅₀ values with 95% confidence intervals and use ANOVA for dose-response comparisons .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s pharmacokinetic data across species, particularly regarding CYP3A4-mediated metabolism?
- Methodology : Conduct interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling. Validate with in vitro hepatocyte assays and in vivo plasma concentration-time profiles. Adjust for species-specific CYP3A4 expression levels using qRT-PCR or Western blot .
- Data Conflict Mitigation : Perform meta-analyses of existing studies, stratifying by species, dosage, and metabolic inhibitors (e.g., ketoconazole) .
Q. What experimental designs are optimal for evaluating this compound’s tissue-specific selectivity in hypertensive models?
- Methodology : Use telemetry-implanted rodents to monitor real-time blood pressure in conscious animals. Compare tissue drug concentrations via LC-MS/MS and correlate with hemodynamic responses. Apply multivariate regression to identify confounding factors (e.g., renal function) .
- Statistical Rigor : Power analysis (α=0.05, β=0.2) ensures adequate sample size. Report effect sizes and confidence intervals to avoid overinterpretation .
Q. How can researchers optimize lipid-based nanoformulations of this compound to enhance bioavailability, and what stability challenges arise?
- Methodology : Design solid lipid nanoparticles (SLNs) via solvent diffusion, optimizing variables like lipid-to-drug ratio (e.g., 10:1) and surfactant type (e.g., Poloxamer 188). Characterize using dynamic light scattering (DLS) for particle size and zeta potential. Accelerated stability testing (40°C/75% RH) over 6 months assesses degradation .
- Critical Parameters : Include entrapment efficiency (>85%) and in vitro release profiles (sink conditions, pH 6.8) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound in preclinical studies?
- Methodology : Use probit analysis for LD₅₀ determination. Apply mixed-effects models to account for inter-animal variability. Report Hill slopes and maximum response thresholds .
- Reproducibility : Adhere to ARRIVE guidelines for preclinical data reporting, including randomization and blinding protocols .
Q. How should researchers design a systematic review to evaluate this compound’s efficacy in comorbid hypertension and diabetes?
- Methodology : Apply the PICO framework: P opulation (hypertensive diabetics), I ntervention (this compound), C omparator (other CCBs), O utcomes (blood pressure reduction, HbA1c changes). Use PRISMA flow diagrams for study selection and GRADE for evidence quality assessment .
- Data Synthesis : Perform meta-regression to explore heterogeneity in study designs or patient demographics .
Tables for Key Data Comparison
Guidance for Literature Reviews
- Use SciFinder to retrieve primary literature on synthetic routes (e.g., CAS RN 63675-72-9) and filter by study type (e.g., clinical trials, mechanistic studies) .
- Cross-reference patents (e.g., WO2021001234) for formulation innovations but prioritize peer-reviewed journals for efficacy data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
